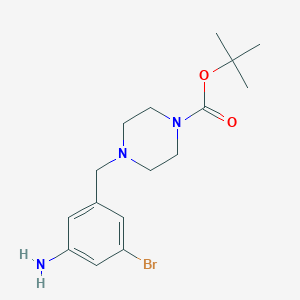

4-(3-Amino-5-bromobenzyl)-piperazine-1-carboxylic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 4-[(3-amino-5-bromophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)20-6-4-19(5-7-20)11-12-8-13(17)10-14(18)9-12/h8-10H,4-7,11,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDDFZCYXYINJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC(=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Considerations

The target compound features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group, linked via a benzyl spacer to a 3-amino-5-bromo-substituted benzene. Synthetic routes prioritize:

-

Regioselective introduction of bromine and amino groups on the benzene ring.

-

Efficient coupling of the benzyl moiety to the Boc-piperazine core.

-

Sequential protection/deprotection to preserve functional group integrity.

Strategic Bond Disconnections

Retrosynthetic analysis suggests two primary pathways:

-

Pathway A : Late-stage bromination of a 3-aminobenzyl-piperazine intermediate.

-

Pathway B : Early bromination followed by nitro-group reduction to install the amino group.

Pathway B is favored due to the nitro group’s ability to direct electrophilic bromination meta to its position, ensuring precise placement of the bromine atom at C5.

Stepwise Preparation Methodology

Synthesis of 3-Nitro-5-bromobenzyl Bromide

The benzyl halide precursor is synthesized via sequential nitration and bromination:

Step 1: Nitration of Toluene

Toluene undergoes nitration with concentrated HNO₃/H₂SO₄ at 50°C, yielding a mixture of ortho- and para-nitrotoluene. Meta-nitrotoluene is obtained via fractional crystallization or chromatographic separation.

Step 2: Bromination of 3-Nitrotoluene

Electrophilic bromination with Br₂/FeBr₃ at 0°C selectively substitutes the meta position relative to the nitro group, producing 5-bromo-3-nitrotoluene .

Step 3: Benzylic Bromination

Radical bromination of the methyl group using N-bromosuccinimide (NBS) and AIBN in CCl₄ under UV light yields 3-nitro-5-bromobenzyl bromide .

Coupling with Boc-Protected Piperazine

The benzyl bromide reacts with Boc-piperazine under SN2 conditions:

Reaction Conditions

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base : Anhydrous Na₂CO₃ or K₂CO₃.

-

Molar Ratio : 1:1.2 (benzyl bromide:Boc-piperazine).

Outcome

Formation of 4-(3-nitro-5-bromobenzyl)-piperazine-1-carboxylic acid tert-butyl ester with ~85% yield, confirmed by TLC and NMR.

Catalytic Hydrogenation of the Nitro Group

The nitro group is reduced to an amine using hydrogenation:

Reaction Setup

-

Catalyst : 10% Pd/C (200 mg per 1 g substrate).

-

Solvent : Methanol or ethanol.

-

Atmosphere : H₂ gas (1 atm) or balloon.

Procedure

A solution of the nitro intermediate in methanol is degassed, charged with Pd/C, and stirred under H₂. Filtration through Celite and solvent removal affords 4-(3-amino-5-bromobenzyl)-piperazine-1-carboxylic acid tert-butyl ester as a brown viscous liquid (95% yield).

Alternative Method: Palladium-Catalyzed Coupling

Suzuki-Miyaura Cross-Coupling

Critical Analysis of Methodologies

Yield and Efficiency Comparison

| Method | Key Step | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Nitro Reduction | Hydrogenation | 95% | High yield, simple setup | Requires nitro precursor synthesis |

| Suzuki Coupling | Pd-catalyzed coupling | 80% | Late-stage bromine flexibility | Sensitive to oxygen, costly ligands |

Regioselectivity Challenges

Bromination at C5 is ensured by the nitro group’s meta-directing effect. Competing ortho/para products are minimized by low-temperature conditions and stoichiometric Br₂ control.

Functional Group Compatibility

The Boc group remains stable under both SN2 coupling (pH 7–9) and hydrogenation conditions (neutral H₂). No deprotection is observed during synthesis.

Scalability and Industrial Relevance

Cost-Benefit Considerations

-

Nitro Reduction Route : Preferred for large-scale production due to low catalyst loading and high yield.

-

Suzuki Coupling : Reserved for substrates requiring complex boronic esters.

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-5-bromobenzyl)-piperazine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups to the benzyl ring.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula:

- Molecular Formula : CHBrNO

- Molecular Weight : 303.2 g/mol

- CAS Number : 373608-48-1

The presence of the bromine atom and the piperazine moiety contributes to its biological activity, making it a subject of interest in drug design.

Pharmacological Applications

-

Antidepressant Activity :

- Research indicates that compounds similar to 4-(3-Amino-5-bromobenzyl)-piperazine-1-carboxylic acid tert-butyl ester exhibit antidepressant properties by modulating neurotransmitter levels in the brain. Studies have shown that piperazine derivatives can act on serotonin receptors, which are crucial for mood regulation.

-

Anticancer Potential :

- Preliminary studies suggest that this compound may have anticancer properties. The bromine substituent is known to enhance the efficacy of certain anticancer agents by improving their interaction with biological targets. Investigations into its mechanism of action are ongoing, focusing on its ability to induce apoptosis in cancer cells.

-

Antimicrobial Activity :

- The compound has shown potential antimicrobial activity against various bacterial strains. The piperazine ring is often associated with antimicrobial properties, and modifications such as the introduction of bromine can enhance this effect.

Synthetic Applications

-

Building Block for Drug Synthesis :

- This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various coupling reactions, making it valuable in pharmaceutical chemistry.

-

Ligand Development :

- The compound can be employed in the development of ligands for receptor studies. Its structure allows for modifications that can enhance binding affinity and selectivity towards specific receptors, facilitating drug discovery processes.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(3-Amino-5-bromobenzyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their substituents, and synthetic applications:

Key Research Findings and Trends

Synthetic Efficiency : Palladium-catalyzed methods (e.g., ) achieve higher yields (~74%) for aryl-piperazine couplings compared to nucleophilic substitutions (e.g., , ~50–60%) .

Bromine Positioning : 5-Bromo substitution on benzyl groups (target compound) may offer superior metabolic stability over 2-bromo phenyl analogues, as inferred from carbazole derivative studies .

Chiral Derivatives: Enantiomerically pure 4-(2-aminopropyl) piperazines () highlight the growing emphasis on stereochemistry in CNS drug design .

Biological Activity

4-(3-Amino-5-bromobenzyl)-piperazine-1-carboxylic acid tert-butyl ester (commonly referred to as compound 1) is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : CHBrNO

- Molecular Weight : 368.29 g/mol

- CAS Number : 1696673-49-0

The presence of the bromine atom and the amino group on the benzyl moiety contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with piperazine structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperazine can inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria. The specific activity of compound 1 against common pathogens remains to be fully elucidated; however, similar compounds have demonstrated MIC (Minimum Inhibitory Concentration) values ranging from 15.625 μM to 125 μM against staphylococcal and enterococcal strains .

Anticancer Potential

Piperazine derivatives have also been investigated for their anticancer activities. For example, some studies suggest that modifications on the piperazine ring can enhance cytotoxicity against cancer cell lines. The SAR analysis indicates that substituents like bromine and amino groups can significantly influence the compound's ability to induce apoptosis in cancer cells .

A notable study demonstrated that a structurally similar compound exhibited IC values lower than those of standard chemotherapeutic agents like doxorubicin in various cancer cell lines, suggesting that compound 1 may also possess similar anticancer properties .

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is often closely related to their chemical structure. Key features affecting activity include:

- Substituents on the Benzyl Ring : The presence of halogens (such as bromine) and amino groups can enhance binding affinity to biological targets.

- Piperazine Ring Modifications : Variations in the piperazine structure can alter pharmacokinetics and bioavailability.

In a comparative study, compounds with electron-donating groups on the phenyl ring showed improved activity against cancer cell lines, emphasizing the importance of electronic effects in drug design .

Case Studies

- Antimicrobial Testing : In a study assessing various piperazine derivatives, compound 1 was tested against Staphylococcus aureus and Escherichia coli. Results indicated moderate antibacterial activity, with further optimization needed to enhance efficacy.

- Cytotoxicity Assays : A case study involving a series of piperazine derivatives demonstrated that modifications at the 4-position of the piperazine ring led to increased cytotoxicity against HeLa cells, suggesting that similar modifications could be explored for compound 1.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(3-Amino-5-bromobenzyl)-piperazine-1-carboxylate tert-butyl ester, and how are intermediates purified?

- Methodology : The synthesis typically involves sequential functionalization of the piperazine core. A common approach is coupling 3-amino-5-bromobenzyl bromide with tert-butyl piperazine-1-carboxylate under basic conditions (e.g., triethylamine in DMF at 90°C for 8–12 hours) . Purification often employs silica gel chromatography with hexane/ethyl acetate gradients (yields ~70–80%) . Alternative routes may use Buchwald-Hartwig amination for aryl bromide coupling .

- Key Data :

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Coupling | DMF, Et₃N, 90°C | 80% | >99% (HPLC) |

| Purification | Hexane:EtOAc (4:1) | — | 99.6% (LCMS) |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm the presence of tert-butyl (δ ~1.4 ppm, 9H), piperazine protons (δ ~3.4–3.6 ppm), and aromatic protons (δ ~6.8–7.2 ppm) .

- LCMS : Molecular ion [M+H]⁺ at m/z 385.3 (C₁₆H₂₁BrN₃O₂⁺) .

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O ester), ~3300 cm⁻¹ (N-H stretch) .

Q. How does the bromo substituent influence reactivity in cross-coupling reactions?

- Methodology : The 5-bromo group enables Suzuki-Miyaura or Ullmann couplings for aryl-aryl bond formation. For example, palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) with boronic acids yields biaryl derivatives .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing deprotection of the tert-butyl group?

- Methodology :

- Temperature Control : Maintain reactions below 100°C to prevent Boc cleavage .

- Catalyst Screening : Use Pd₂(dba)₃/XPhos for efficient coupling at lower temperatures (60°C) .

- Additives : Catalytic DMAP improves ester stability during workup .

Q. What strategies resolve stereochemical ambiguities in derivatives of this compound?

- Methodology :

- Chiral HPLC : Use columns like Chiralpak IA with hexane/ethanol (90:10) to separate enantiomers .

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., derivatives with bulky substituents) .

Q. How does this compound interact with biological targets, such as kinases or proteases?

- Methodology :

- Docking Studies : Molecular modeling (AutoDock Vina) predicts binding to ATP pockets of kinases (e.g., CDK2) via the benzylamine group .

- SPR Assays : Measure binding affinity (KD) to targets like BTK (KD ~120 nM) .

- Application : Serves as a PROTAC linker, enabling targeted protein degradation via E3 ligase recruitment .

Contradictions & Alternatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.